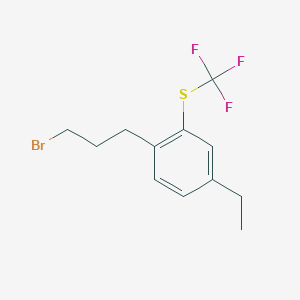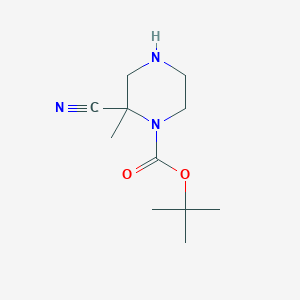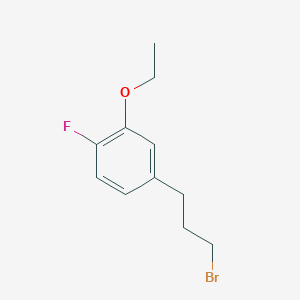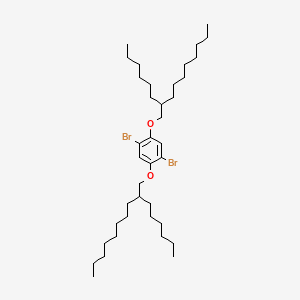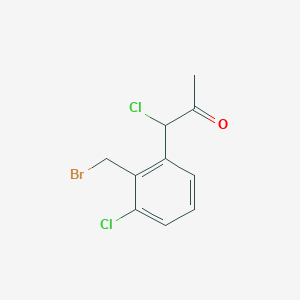
1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl and a chlorophenyl group attached to a chloropropanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by halogenation. The Friedel-Crafts acylation introduces the acyl group, and subsequent halogenation steps introduce the bromomethyl and chlorophenyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. For example, using specific catalysts and solvents can enhance the efficiency of the halogenation steps. The use of controlled temperatures and reaction times is crucial to ensure the desired product is obtained with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Electrophilic Aromatic Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromomethyl group.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Bromomethyl)-3-chlorobenzene: Similar structure but lacks the chloropropanone backbone.
1-(2-Chloromethyl)-3-bromophenyl)-1-chloropropan-2-one: Similar but with different halogenation pattern.
2-Bromo-1-(3-chlorophenyl)propan-1-one: Similar but with different positioning of the bromine and chlorine atoms
Uniqueness
1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one is unique due to its specific combination of bromomethyl and chlorophenyl groups attached to a chloropropanone backbone.
Propiedades
Fórmula molecular |
C10H9BrCl2O |
|---|---|
Peso molecular |
295.98 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-3-chlorophenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrCl2O/c1-6(14)10(13)7-3-2-4-9(12)8(7)5-11/h2-4,10H,5H2,1H3 |
Clave InChI |
YOMFOJYPSOKTKB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC=C1)Cl)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


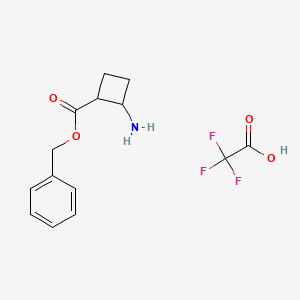
![1-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-2,2,2-trifluoroethanone](/img/structure/B14073963.png)
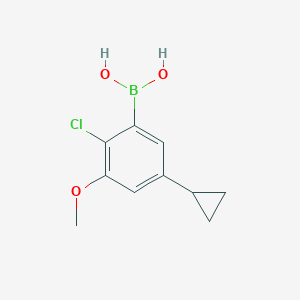
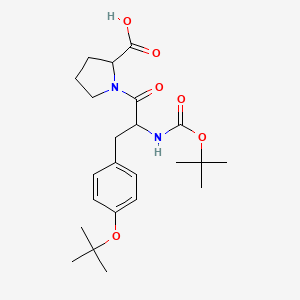
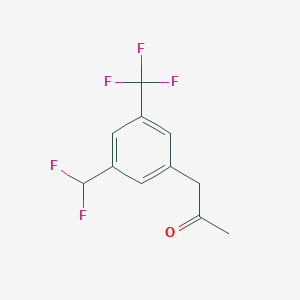
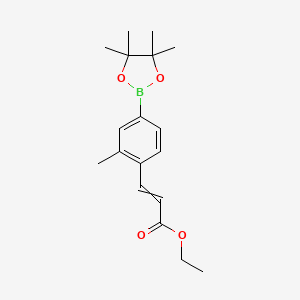
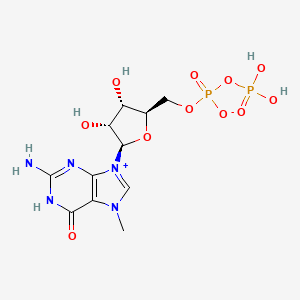
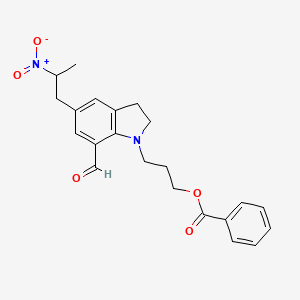
![N-Pentyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14074010.png)
